molecular formula C15H19N3O4 B5739897 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide

2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No. B5739897
M. Wt: 305.33 g/mol
InChI Key: UROUMWQGZPTXFW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide, also known as HCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide is not yet fully understood. However, studies have suggested that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has anti-inflammatory and anti-cancer properties. 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide. One area of interest is the development of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in the synthesis of metal nanoparticles for various applications. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide and its potential applications in other fields, such as environmental science.

Synthesis Methods

The synthesis of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction between 1-hydroxycyclohexylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in its pure form.

Scientific Research Applications

2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been studied for its potential application in various fields, including medicine, materials science, and environmental science. In medicine, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been investigated for its anti-inflammatory and anti-cancer properties. In materials science, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In environmental science, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been studied for its potential use in the removal of heavy metals from wastewater.

properties

IUPAC Name

2-(1-hydroxycyclohexyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-14(10-15(20)7-2-1-3-8-15)17-16-11-12-5-4-6-13(9-12)18(21)22/h4-6,9,11,20H,1-3,7-8,10H2,(H,17,19)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROUMWQGZPTXFW-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxycyclohexyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

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